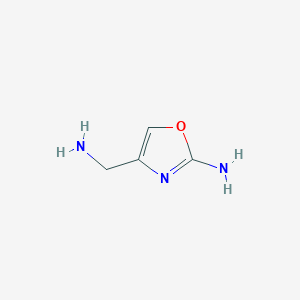
2-Amino-4-(aminomethyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(aminomethyl)oxazole is a heterocyclic organic compound belonging to the class of oxazoles It features a five-membered ring structure containing one oxygen and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(aminomethyl)oxazole typically involves the formation of an oxazole ring. One common method is the reaction of benzoin with nitriles or hydrogen cyanide in the presence of concentrated sulfuric acid . Other reagents such as cyanamide, sodium and calcium cyanamides, and N-cyanoamidine can also be used .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, including the use of efficient catalytic systems and scalable reaction conditions, are likely applied.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-(aminomethyl)oxazole undergoes various chemical reactions, including:
Protonation: The primary amine group can be protonated.
Acylation and Alkylation: The amine group can participate in acylation and alkylation reactions.
Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include acids for protonation, acyl chlorides for acylation, and alkyl halides for alkylation. Electrophilic substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation can yield acylated derivatives, while alkylation can produce alkylated products.
Aplicaciones Científicas De Investigación
2-Amino-4-(aminomethyl)oxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been studied for its potential use in antitubercular medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(aminomethyl)oxazole involves its interaction with biological targets. The primary amine group can form hydrogen bonds with enzymes and receptors, influencing their activity. The oxazole ring’s aromatic character contributes to the compound’s stability and ability to interact with various molecular targets .
Comparación Con Compuestos Similares
2-Aminooxazole: Similar in structure but lacks the aminomethyl group.
2-Aminothiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Benzoxazole: Features a fused benzene ring, providing different chemical properties
Uniqueness: 2-Amino-4-(aminomethyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aminomethyl group allows for additional functionalization, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C4H7N3O |
|---|---|
Peso molecular |
113.12 g/mol |
Nombre IUPAC |
4-(aminomethyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C4H7N3O/c5-1-3-2-8-4(6)7-3/h2H,1,5H2,(H2,6,7) |
Clave InChI |
QNESFFXXSAXDFL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(O1)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)

![(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)

![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11924339.png)

![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)



